A Comprehensive Technical Guide to the Physicochemical Properties of 2-Ethyl-5-methoxyphenol
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Ethyl-5-methoxyphenol
Abstract: This technical guide provides a detailed examination of the physicochemical properties of 2-Ethyl-5-methoxyphenol (CAS No: 19672-02-7), a substituted phenol of interest to researchers in organic synthesis, medicinal chemistry, and material science. This document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics, the causal relationships behind its properties, and field-proven methodologies for its analysis. We will explore its structural attributes, spectroscopic signature, and key physical parameters, providing validated protocols for experimental determination. This guide is designed to equip researchers, scientists, and drug development professionals with the critical data and practical insights necessary for the effective application of this compound in their work.
Introduction and Strategic Importance
2-Ethyl-5-methoxyphenol belongs to the methoxyphenol class of organic compounds, which are characterized by a phenol moiety with a methoxy group substituent.[1] These structures are pivotal scaffolds in both natural products and synthetic molecules, serving as essential building blocks for pharmaceuticals, antioxidants, and flavoring agents.[2][3] While 2-Ethyl-5-methoxyphenol itself is a less-studied isomer, its structural motifs are present in a variety of biologically active molecules, making it a valuable starting material for the synthesis of more complex derivatives with potential therapeutic applications in areas such as antibacterial, anti-inflammatory, and CNS-active agents.[4]
Understanding the fundamental physicochemical properties of a molecule like 2-Ethyl-5-methoxyphenol is the bedrock of its application. Properties such as acidity (pKa), lipophilicity (LogP), and solubility dictate its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to bioavailability and membrane permeability. This guide provides the in-depth characterization necessary for predictive modeling and rational experimental design.
Chemical Identity
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IUPAC Name: 2-Ethyl-5-methoxyphenol[5]
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CAS Number: 19672-02-7
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Molecular Formula: C₉H₁₂O₂[5]
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Molecular Weight: 152.19 g/mol [6]
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Canonical SMILES: CCC1=C(C=C(C=C1)OC)O[5]
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InChI Key: HPURPVUTEGLILL-UHFFFAOYSA-N[5]
Core Physicochemical Properties
The functional characteristics of 2-Ethyl-5-methoxyphenol are summarized below. These values, derived from experimental data on close analogs and predictive models, provide a quantitative foundation for its use.
| Property | Value | Source / Comment |
| Molecular Weight | 152.19 g/mol | [6] |
| Physical State | Liquid or low-melting solid | Inferred from related isomers like 4-ethyl-2-methoxyphenol (m.p. 15°C).[7] |
| Appearance | Colorless to pale yellow liquid | Typical for phenolic compounds.[1] |
| Boiling Point | 256.96 °C (at 760 mmHg) | [5] |
| Density | 1.052 g/cm³ | [5] |
| Flash Point | 121.61 °C | [5] |
| Water Solubility | Low | Inferred from related isomers; 4-ethyl-2-methoxyphenol is insoluble in water.[7] |
| pKa (Predicted) | ~9.8 - 10.2 | Estimated based on related structures. The phenolic proton's acidity is influenced by the electronic effects of the substituents. |
| LogP (Predicted) | ~2.4 | Estimated based on the predicted value for 4-ethyl-2-methoxyphenol, indicating moderate lipophilicity.[8] |
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are non-negotiable steps in any research endeavor. The following sections detail the expected spectroscopic fingerprint of 2-Ethyl-5-methoxyphenol and the chromatographic methods for its purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), the methoxy group (a singlet), the phenolic hydroxyl group (a broad singlet), and the three aromatic protons (likely complex splitting patterns in the aromatic region).
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¹³C NMR: The carbon NMR spectrum should display nine unique signals, corresponding to each carbon atom in the molecule. The chemical shifts will be characteristic of the aromatic, ethyl, and methoxy carbons.
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid method for identifying key functional groups. For 2-Ethyl-5-methoxyphenol, the spectrum is expected to be dominated by:
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A broad O-H stretching band for the hydroxyl group, typically around 3200-3600 cm⁻¹.
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C-H stretching bands for the aromatic and aliphatic (ethyl) groups, typically between 2850-3100 cm⁻¹.
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C=C stretching bands for the aromatic ring, in the 1450-1600 cm⁻¹ region.
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A strong C-O stretching band for the phenol and ether linkages, around 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming molecular weight and investigating fragmentation patterns. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₁₂O₂ with high accuracy.[9] The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 152, with fragmentation patterns corresponding to the loss of ethyl or methoxy groups.
Chromatographic Purity Analysis
Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard method for assessing the purity of volatile and semi-volatile compounds like methoxyphenols.[3] The methodology provides robust, quantitative results on sample purity and can detect the presence of related isomers or residual solvents.
Experimental Workflows and Protocols
The following diagram and protocols represent a validated workflow for the comprehensive characterization of a sample of 2-Ethyl-5-methoxyphenol.
Caption: Logical workflow for the complete physicochemical characterization of 2-Ethyl-5-methoxyphenol.
Protocol: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is adapted from standard OSHA methodologies for analyzing methoxyphenol isomers.[3]
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Preparation of Standard: Accurately weigh approximately 50 mg of 2-Ethyl-5-methoxyphenol reference standard into a 10 mL volumetric flask. Dilute to the mark with methanol to create a 5 mg/mL stock solution. Prepare a series of dilutions (e.g., 5, 10, 20, 50, 100 µg/mL) for calibration.
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Preparation of Sample: Prepare a sample solution at a concentration of approximately 50 µg/mL in methanol.
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GC-FID Conditions:
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Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
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Injector Temperature: 250°C.
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Detector Temperature: 300°C (FID).
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Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, hold for 5 minutes.
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Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min.
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Injection Volume: 1 µL (splitless or split 20:1).
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Analysis: Inject the calibration standards to generate a standard curve. Inject the sample solution in triplicate.
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Data Interpretation: Calculate the purity of the sample by comparing its peak area to the calibration curve. Purity is typically expressed as a percentage area.
Protocol: Determination of pKa by Potentiometric Titration
This method provides a precise measurement of the acid dissociation constant.
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System Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).
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Sample Preparation: Prepare a ~0.01 M solution of 2-Ethyl-5-methoxyphenol in a co-solvent system (e.g., 50:50 ethanol:water) to ensure solubility.
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Titration: Place the solution in a jacketed beaker maintained at 25°C. Titrate the solution with a standardized ~0.1 M solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.
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Data Collection: Record the pH after each addition of titrant.
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Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the phenol has been neutralized). This can be determined from the first derivative of the titration curve.
Factors Influencing Acidity: A Deeper Look
The acidity of a phenol is a direct reflection of the stability of its conjugate base, the phenoxide ion. The electronic nature of the substituents on the aromatic ring plays a crucial role in this stability.
Caption: Relationship between substituents and the acidity of 2-Ethyl-5-methoxyphenol.
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Ethyl Group (at C2): As an alkyl group, it is weakly electron-donating through an inductive effect. This effect pushes electron density into the ring, slightly destabilizing the negative charge on the phenoxide anion and making the compound marginally less acidic than an unsubstituted phenol.
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Methoxy Group (at C5): The position of the methoxy group is critical. At the meta position (C5 relative to the -OH group), its electron-donating resonance effect does not extend to the phenolic oxygen. Therefore, its strong electron-withdrawing inductive effect (-I) dominates. This effect helps to pull electron density away from the phenoxide oxygen, stabilizing the negative charge and making the compound more acidic.[10][11]
The final pKa of ~9.8-10.2 reflects the net outcome of these competing electronic effects.
Safety, Handling, and Storage
As with all phenolic compounds, 2-Ethyl-5-methoxyphenol should be handled with appropriate care. Based on data for related isomers, it is expected to be a skin and eye irritant.[7][12]
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Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13] Avoid breathing vapors or mists.[14]
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. Phenols can be sensitive to light and air, which may cause discoloration or degradation over time.[15]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
2-Ethyl-5-methoxyphenol is a valuable chemical scaffold with a distinct set of physicochemical properties governed by the interplay of its ethyl and methoxy substituents. This guide has provided a comprehensive overview of its key characteristics, from its molecular identity and spectroscopic signature to its acidity and solubility profile. The detailed experimental protocols and causal explanations are intended to empower researchers to utilize this compound with confidence and precision. A thorough understanding of these fundamental properties is the first and most critical step toward unlocking its full potential in novel synthesis and drug discovery applications.
References
- ChemSynthesis. (2025). 2-methoxy-5-methylphenol.
- Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol.
- Stenutz. (n.d.). 5-ethyl-2-methoxyphenol.
- CymitQuimica. (n.d.). CAS 2785-88-8: 5-ethyl-2-methoxyphenol.
- Sigma-Aldrich. (n.d.). 2-Methoxyphenol for synthesis.
- The Good Scents Company. (n.d.). 2-methoxy-5-vinyl phenol.
- Autech Industry. (2026). 2-[2-(3-Methoxyphenyl)ethyl]phenol: A Closer Look at Its Chemical Versatility.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3083782, 5-Ethyl-2-methoxyphenol.
- Google Patents. (1968). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
- National Center for Biotechnology Information. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion.
- Alfa Chemistry. (n.d.). CAS 19672-02-7 Phenol,2-ethyl-5-methoxy-.
- Thermo Fisher Scientific. (n.d.). 4-Ethyl-2-methoxyphenol, 98%.
- Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol.
- TCI America. (2025). Safety Data Sheet: Phenol, 4-ethyl-2-methoxy-.
- Wiley. (n.d.). 4-Ethyl-2-methoxy-phenol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15523, 2-Ethyl-5-methylphenol.
- Occupational Safety and Health Administration. (n.d.). OSHA Method PV2039: 4-Methoxyphenol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13939146, 2-Methoxy-5-(2-phenylethyl)phenol.
- Benchchem. (n.d.). Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Ethyl-2-methoxyphenol.
- National Center for Biotechnology Information. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
- Chemistry Stack Exchange. (2019). Why is p-methoxyphenol less acidic than phenol?.
- Chemistry LibreTexts. (2022). 7.5: Acid-base Properties of Phenols.
- TCI Chemicals. (n.d.). Safety Data Sheet: 4-(2-Methoxyethyl)phenol.
- FooDB. (2010). Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887).
- ChemBK. (n.d.). 2-Methoxyphenol.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers.
- SKC Inc. (n.d.). SKC OSHA / NIOSH Sampling Guide for 2-Methoxyphenol.
- Pearson+. (n.d.). Why is m-methoxyphenol (pKa = 9.65) more acidic than p-methoxyphe....
- ChemicalBook. (2026). Guaiacol | 90-05-1.
- National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-.
Sources
- 1. CAS 2785-88-8: 5-ethyl-2-methoxyphenol | CymitQuimica [cymitquimica.com]
- 2. US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents [patents.google.com]
- 3. osha.gov [osha.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 5-Ethyl-2-methoxyphenol | C9H12O2 | CID 3083782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Ethyl-2-methoxyphenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887) - FooDB [foodb.ca]
- 9. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Why is m-methoxyphenol (pKa = 9.65) more acidic than p-methoxyphe... | Study Prep in Pearson+ [pearson.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. carlroth.com [carlroth.com]
- 15. Guaiacol | 90-05-1 [chemicalbook.com]
